Product packaging for Methyl 6-bromo-2-chloronicotinate(Cat. No.:CAS No. 1142192-03-7)

Methyl 6-bromo-2-chloronicotinate

Cat. No.: B1421168
CAS No.: 1142192-03-7
M. Wt: 250.48 g/mol
InChI Key: RSFOIRKITQYSLT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-chloronicotinate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B1421168 Methyl 6-bromo-2-chloronicotinate CAS No. 1142192-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOIRKITQYSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673923
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-03-7
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 6 Bromo 2 Chloronicotinate and Analogues

Esterification Reactions of Nicotinic Acid Derivatives

The conversion of the carboxylic acid group of nicotinic acid and its derivatives into a methyl ester is a fundamental step in the synthesis of the target molecule. This transformation can be achieved through several methods, each with its own advantages and specific applications.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, also known as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols. In the context of synthesizing methyl nicotinate (B505614) derivatives, this typically involves reacting the corresponding nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. scholarsresearchlibrary.comorientjchem.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is often removed. google.com

Industrial processes have been developed to optimize this reaction, sometimes using the strong acid salt of the pyridine (B92270) carboxylic acid ester itself as the catalyst in a cyclic process. google.com This approach avoids the need for subsequent neutralization and extraction steps, making the process more efficient and cost-effective. google.com

CatalystReactantsConditionsYieldReference
Sulfuric AcidNicotinic acid, MethanolReflux~79% orientjchem.org
MoO3/SiO2Nicotinic acid, MethanolRefluxHigh orientjchem.org
Pyridine carboxylic acid ester saltPyridine carboxylic acid, AlcoholReflux- google.com

Diazomethane-Mediated Esterification Protocols

For a milder and often more efficient esterification, diazomethane (B1218177) (CH₂N₂) presents a valuable alternative. libretexts.orgmasterorganicchemistry.com This reagent reacts readily with carboxylic acids to form methyl esters in a reaction that is essentially irreversible due to the formation of nitrogen gas as a byproduct. youtube.com The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then undergoes an SN2 reaction with protonated diazomethane. libretexts.orgyoutube.com

Due to the hazardous nature of diazomethane, it is typically generated and used in situ. libretexts.org A related and safer reagent, trimethylsilyldiazomethane, can also be employed for the methyl esterification of carboxylic acids. nih.gov

Halogenation and Halogen Exchange Reactions in Pyridine Systems

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of methyl 6-bromo-2-chloronicotinate. The electronic properties of the pyridine ring make direct electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govnih.gov

Halogenation of pyridine rings can be achieved through various methods, including the use of halogenating agents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). The synthesis of 6-bromo-2-chloronicotinic acid, the precursor to the target ester, can involve the halogenation of a suitable nicotinic acid derivative.

Halogen exchange reactions are also a viable strategy. For instance, starting from a dihalogenated nicotinic acid, such as 5,6-dibromonicotinic acid, a halogen exchange can be induced during the formation of the acid chloride. Furthermore, methods for the selective halogenation of pyridines at specific positions are continuously being developed, sometimes involving the temporary transformation of the pyridine into a more reactive intermediate. nih.govchemrxiv.org

Cross-Coupling Reactions in the Synthesis of Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of functionalized pyridine derivatives.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely used for the synthesis of substituted pyridines due to its tolerance of a wide range of functional groups and generally good yields. nih.govacs.org

In the context of synthesizing analogs of this compound, a bromo-substituted pyridine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyridine ring. acs.orgthieme-connect.com The choice of catalyst, base, and solvent system is crucial for the success of the coupling reaction, particularly with electron-poor pyridine substrates. acs.org

CatalystReactantsBaseSolventYieldReference
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine, Arylboronic acidsK₃PO₄1,4-dioxane/waterModerate to good nih.gov
Pd(PPh₃)₄Bromopolypyridines, Potassium vinyltrifluoroborate--Moderate to good acs.org
Pd(PPh₃)₄3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acidsNa₂CO₃DME/ethanol/water14-28% nih.gov

Negishi Cross-Coupling Protocols for Pyridine Derivatives

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorgsyn.org

For the synthesis of substituted pyridines, a halopyridine can be reacted with an organozinc reagent. chemrxiv.orgrsc.org The reactivity of the halopyridine depends on the nature and position of the halogen, with iodides generally being more reactive than bromides, and chlorides being the least reactive. orgsyn.orgrsc.org The choice of catalyst and ligands is critical for achieving high yields and selectivity. acs.org

CatalystReactantsConditionsYieldReference
Pd₂(dba)₃ / P(t-Bu)₃Halopyridines, Organozinc reagent-Lower for bromo-pyridines rsc.org
Ni(PPh₃)₄2-bromopyridine, Organozinc reagent-- wikipedia.org

Derivatization Strategies for Enhanced Reactivity and Selectivity

The presence of two distinct halogen atoms—bromine and chlorine—on the pyridine ring of this compound provides a powerful handle for selective functionalization. The inherent differences in the bond strengths of the C-Br and C-Cl bonds, as well as the electronic landscape of the pyridine ring, allow for controlled, stepwise modifications, primarily through palladium-catalyzed cross-coupling reactions. This selectivity is crucial for the efficient construction of complex molecular architectures.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.gov This trend is primarily dictated by the carbon-halogen bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the stronger C-Cl bond. nih.gov Consequently, the bromine atom at the 6-position of this compound is the more reactive site for such transformations.

In addition to the intrinsic reactivity of the halogens, the electronic nature of the pyridine ring influences the selectivity of these reactions. For dihalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at the positions alpha (C2/C6) and gamma (C4) to the nitrogen atom due to the lower electron density at these positions. nih.gov In the case of this compound, both halogens are in alpha positions, further emphasizing the dominant role of the halogen's identity in directing the initial reaction.

Strategic manipulation of catalysts, ligands, and reaction conditions can further enhance this inherent selectivity, and in some cases, even reverse it.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are the cornerstone methodologies for the derivatization of this compound. researchgate.netnih.govwikipedia.orglibretexts.orgyoutube.comyoutube.com These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond at the site of the halogen.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a widely employed method for forming biaryl structures. researchgate.netnih.govyoutube.com In the case of this compound, the reaction can be selectively performed at the C-Br bond.

For instance, the reaction of a dihalopyridine like 5-bromo-2-chloropyridine (B1630664) with an arylboronic acid in the presence of a palladium catalyst such as PdCl2(dppf) proceeds selectively at the C5-Br position. rsc.org This selectivity is attributed to the higher reactivity of the C-Br bond. rsc.org A similar outcome would be expected for this compound, allowing for the introduction of an aryl or heteroaryl group at the 6-position while leaving the chloro group intact for subsequent transformations.

The choice of palladium catalyst and ligand is critical. For example, in the coupling of 3,5-dichloropyridazine (B104411) with phenylboronic acid, the use of Pd(OAc)2/dppf favors reaction at the C3 position, while Pd(OAc)2/Q-Phos directs the coupling to the C5 position, highlighting the profound influence of the ligand on regioselectivity. rsc.org

Below is a table summarizing representative conditions for selective Suzuki-Miyaura coupling on dihalopyridines:

SubstrateBoronic AcidCatalyst / LigandBaseSolventPosition of CouplingReference
5-Bromo-2-chloropyridineArylboronic acidPdCl2(dppf)K2CO3MethanolC5 (Bromo) rsc.org
3,5-DichloropyridazinePhenylboronic acidPd(OAc)2 / dppfCs2CO31,4-Dioxane/H2OC3 rsc.org
3,5-DichloropyridazinePhenylboronic acidPd(OAc)2 / Q-PhosKFToluene/H2OC5 rsc.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed selectively at the more reactive C-Br bond.

Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have shown that alkynylation occurs preferentially at the site of the more reactive halogen (in that case, iodide). libretexts.org This principle directly applies to bromo-chloro substituted systems, enabling the selective introduction of an alkynyl group at the 6-position of the target molecule.

Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts. wikipedia.org The choice of ligands, such as bulky and electron-rich phosphines, can enhance the efficiency of both copper-catalyzed and copper-free Sonogashira reactions. libretexts.org

The following table presents illustrative conditions for selective Sonogashira coupling:

SubstrateAlkyneCatalyst / Co-catalystBaseSolventPosition of CouplingReference
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)4 / CuIEt3NTHFC-I wikipedia.org
2-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh3)4 / CuIEt3NDMFC-I libretexts.org

Sequential Derivatization

The differential reactivity of the C-Br and C-Cl bonds allows for a powerful strategy of sequential derivatization. An initial cross-coupling reaction can be performed selectively at the 6-position (C-Br), followed by a second, distinct coupling reaction at the 2-position (C-Cl) under more forcing conditions. This stepwise approach enables the synthesis of highly functionalized and unsymmetrical pyridine derivatives from a single, readily accessible precursor.

For example, after a selective Suzuki-Miyaura or Sonogashira reaction at the C-Br bond of this compound, the resulting 6-aryl/alkynyl-2-chloronicotinate can be subjected to a second cross-coupling reaction to introduce a different functional group at the C2 position. This second step would typically require a more active catalyst system, higher temperatures, or longer reaction times to activate the more robust C-Cl bond.

This strategy provides a modular and highly flexible route to a diverse library of substituted nicotinic acid derivatives, which are valuable intermediates in various fields of chemical research.

Chemical Reactivity and Transformation Mechanisms of Methyl 6 Bromo 2 Chloronicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in Methyl 6-bromo-2-chloronicotinate is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of both a bromo and a chloro substituent raises questions of regioselectivity. In dihalogenated pyridines, the position of nucleophilic attack is influenced by the nature of the halogen and the electronic effects of other substituents.

Detailed research findings on the selective functionalization of analogous dihalopyridine systems provide valuable insights. For instance, studies on 2,6-dihalopurines have shown that the regioselectivity of Suzuki-Miyaura coupling reactions can be controlled. In the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, substitution occurs selectively at the 6-position to yield 9-benzyl-2-chloro-6-phenylpurine. springerprofessional.de This suggests that the C6 position in such heterocyclic systems can be more reactive towards certain palladium-catalyzed cross-coupling reactions.

Similarly, research on 6-bromo-2-chloroquinoline, a structurally related heterocyclic compound, has demonstrated the feasibility of selective Buchwald-Hartwig amination. This work highlights that selective amination at the aryl bromide position can be achieved in the presence of a heteroaryl chloride by carefully optimizing reaction conditions. This selectivity is crucial for the controlled synthesis of complex molecules.

In the context of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are pivotal transformations. The general mechanism for the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new carbon-carbon bond. The Buchwald-Hartwig amination follows a similar catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form a carbon-nitrogen bond. The relative reactivity of the C-Br and C-Cl bonds in this compound under these conditions is a key aspect of its chemical behavior, with the C-Br bond generally being more reactive in palladium-catalyzed cross-coupling reactions. pharmanoble.com

The table below summarizes representative nucleophilic aromatic substitution reactions on dihalopyridine systems, illustrating the potential for selective functionalization.

Nucleophile/ReagentDihalopyridine SubstrateReaction TypePosition of SubstitutionProduct
Phenylboronic Acid9-Benzyl-2,6-dichloropurineSuzuki-MiyauraC69-Benzyl-2-chloro-6-phenylpurine
Cyclic Amines6-Bromo-2-chloroquinolineBuchwald-HartwigC66-Amino-2-chloroquinoline derivatives

Functional Group Interconversions Involving the Ester Moiety

The methyl ester group of this compound offers another site for chemical modification. Common transformations of esters include hydrolysis, reduction, and conversion to other functional groups like amides.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of methanol (B129727). google.comq100lifesciences.com Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol. shreemlifesciences.com

Reduction of the Ester: The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as less reactive reagents such as sodium borohydride are generally ineffective at reducing esters. The reaction proceeds through the formation of an aldehyde intermediate which is further reduced to the alcohol.

The following table outlines the expected products from these functional group interconversions.

ReagentFunctional Group TransformationProduct
H₃O⁺ / H₂O, heatAcid-catalyzed hydrolysis6-Bromo-2-chloronicotinic acid
NaOH / H₂O, heatBase-catalyzed hydrolysisSodium 6-bromo-2-chloronicotinate
1. LiAlH₄, 2. H₂OReduction(6-Bromo-2-chloropyridin-3-yl)methanol

Mechanisms of Halogen Atom Displacement and Rearrangements

The displacement of the halogen atoms in this compound is a key aspect of its reactivity. As discussed in the context of nucleophilic aromatic substitution, the C-Br bond is generally more susceptible to cleavage in palladium-catalyzed reactions than the C-Cl bond. This difference in reactivity allows for selective functionalization.

The mechanism of halogen displacement in nucleophilic aromatic substitution on pyridine rings involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The attack of a nucleophile at the carbon bearing a halogen leads to the formation of this intermediate, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing substituents. The subsequent departure of the halide ion restores the aromaticity of the ring.

Halogen-metal exchange reactions represent another pathway for halogen displacement. In these reactions, an organometallic reagent, such as an organolithium or Grignard reagent, exchanges its metal with a halogen atom on the aromatic ring. This process can be highly regioselective, depending on the substituents present on the ring and the reaction conditions.

While major rearrangements are not commonly reported for this specific molecule, the potential for such transformations under certain reaction conditions, particularly at high temperatures or in the presence of strong bases, should not be entirely discounted.

Investigation of Reaction Pathways and Identification of Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and controlling product selectivity. In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several key intermediates, including Pd(0) and Pd(II) species. The oxidative addition of the halopyridine to the Pd(0) catalyst forms a Pd(II) intermediate. Subsequent steps of transmetalation (in Suzuki-Miyaura coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination) lead to another Pd(II) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms by modeling the energies of reactants, transition states, and intermediates. Such studies can help to rationalize observed selectivities and predict the feasibility of different reaction pathways. For example, DFT studies have been used to investigate the electronic and non-linear optical properties of related brominated and chlorinated aromatic compounds.

The study of reaction kinetics can also provide evidence for a proposed mechanism. For example, determining the order of a reaction with respect to each reactant can help to identify the species involved in the rate-determining step.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. However, specific experimental ¹H and ¹³C NMR data for Methyl 6-bromo-2-chloronicotinate, including detailed chemical shift assignments and coupling constants, are not published in the searched scientific databases.

Detailed experimental ¹H and ¹³C NMR spectra, along with their corresponding chemical shift assignments for this compound, have not been reported in the reviewed literature. For a molecule with this structure, one would anticipate specific signals in the ¹H NMR spectrum corresponding to the methyl ester protons and the two aromatic protons on the pyridine (B92270) ring. Similarly, the ¹³C NMR spectrum would be expected to show distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the pyridine ring, with their chemical shifts influenced by the bromo and chloro substituents. The absence of such data prevents the creation of a detailed data table.

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool for the prediction of NMR chemical shifts, providing a valuable comparison with experimental data to confirm structural assignments. nih.gov A computational study applying the GIAO method to this compound would provide theoretical ¹H and ¹³C NMR chemical shifts. Such an analysis would be instrumental in correlating the electronic environment of the nuclei with the observed (or predicted) spectral data. A study on the related compound, ethyl-6-chloronicotinate, utilized the GIAO method to calculate its NMR spectra, demonstrating the utility of this approach for this class of compounds. nih.gov However, no such specific computational analysis for this compound has been found.

Vibrational Spectroscopy for Molecular Characterization

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-Cl stretching, C-Br stretching, and various vibrations of the pyridine ring. While general spectral regions for these functional groups are known, specific experimental FT-IR data with peak assignments for this compound are not available in the literature. A study on ethyl-6-chloronicotinate did report its FT-IR spectrum, but this data cannot be directly extrapolated to the title compound due to the difference in the halogen substituent. nih.gov

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An analysis of this compound would reveal vibrational modes such as the symmetric stretching of the pyridine ring and other key skeletal vibrations. As with FT-IR, no experimental FT-Raman or dispersive Raman spectra for this specific molecule could be located in the searched scientific databases. The aforementioned study on ethyl-6-chloronicotinate also included Raman spectroscopic analysis, highlighting the type of data that is currently missing for this compound. nih.gov

A Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational bands observed in FT-IR and Raman spectra. It quantifies the contribution of individual internal coordinates (such as bond stretching and angle bending) to each normal vibrational mode. A PED analysis for this compound would be essential for a definitive assignment of its vibrational spectrum. The study on ethyl-6-chloronicotinate included a PED analysis, which allowed for the precise assignment of its fundamental vibrations. nih.gov The absence of such an analysis for this compound means that a thorough and scientifically rigorous interpretation of its vibrational modes cannot be performed at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of pyridine and its derivatives is characterized by π→π* and n→π* transitions. In the case of this compound, the pyridine ring constitutes the principal chromophore. The substitution of the pyridine ring with a bromo, a chloro, and a methyl ester group is expected to influence the position and intensity of these absorption bands.

Generally, pyridine exhibits a strong π→π* transition around 250-270 nm. researchgate.net The presence of halogen substituents can cause a red shift (bathochromic shift) in this absorption maximum. rsc.org For instance, studies on halopyridines have shown that the absorption bands shift to longer wavelengths upon halogenation. rsc.org The n→π* transition of the nitrogen lone pair in the pyridine ring is typically weaker and appears at a longer wavelength, often observed as a shoulder on the more intense π→π* band. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, a detailed crystallographic analysis of the closely related compound, Methyl 6-chloronicotinate , provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net The structural data for this analogue is presented as a strong predictive model for the title compound.

The crystal structure of Methyl 6-chloronicotinate was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₇H₆ClNO₂
Molecular Weight171.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8721 (4)
b (Å)5.8068 (6)
c (Å)17.3721 (18)
α (°)95.563 (9)
β (°)94.918 (8)
γ (°)104.657 (9)
Volume (ų)373.64 (7)
Z2
Data obtained for the analogue compound Methyl 6-chloronicotinate. nih.govresearchgate.net

The crystal packing of Methyl 6-chloronicotinate is stabilized by a combination of weak intermolecular interactions, which would be expected to be similar in this compound.

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are present in the crystal structure of the analogue. nih.gov These interactions link the molecules into layers. Specifically, a C3—H3···N1 interaction has been identified. nih.gov

These types of non-covalent interactions are crucial in dictating the supramolecular assembly of the compound in the solid state.

The conformation of the molecule in the solid state is a key aspect revealed by X-ray crystallography. In the case of Methyl 6-chloronicotinate, the molecule is nearly planar. nih.govresearchgate.net

A critical parameter in describing the conformation is the dihedral angle between the plane of the pyridine ring and the plane of the ester group.

Dihedral Angle Value (°)
Pyridine ring and Ester group (C6/C7/O1/O2)3.34 (14)
Data obtained for the analogue compound Methyl 6-chloronicotinate. nih.govresearchgate.net

This small dihedral angle indicates that the ester group is only slightly twisted out of the plane of the pyridine ring, suggesting a high degree of conjugation between the two moieties. This planarity is a common feature in such aromatic esters, as it maximizes electronic delocalization.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometry of methyl 6-bromo-2-chloronicotinate, corresponding to the minimum energy conformation, and to calculate its various electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing halogen atoms like bromine and chlorine, it is crucial to select a functional and basis set that can adequately describe the electron correlation and the electronic environment of these atoms.

A common and effective choice for such systems is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. niscpr.res.in

For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed. The inclusion of diffuse functions (++) is important for describing the diffuse nature of electron density in anions and molecules with lone pairs, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds, which is particularly important for accurately modeling bonding. For heavier elements like bromine, the use of effective core potentials (ECPs) such as the LanL2DZ basis set can also be considered to reduce computational expense while maintaining accuracy.

A representative table of optimized geometrical parameters (bond lengths and bond angles) for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Representative Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-Cl 1.735 Cl-C2-N1 115.8
C6-Br 1.890 Br-C6-C5 118.5
C3-C7 1.501 N1-C2-C3 123.7
C7=O8 1.208 C2-C3-C4 117.9
C7-O9 1.345 C3-C4-C5 119.5
O9-C10 1.440 C4-C5-C6 119.2
N1-C2 1.338 C5-C6-N1 121.2
N1-C6 1.342 C6-N1-C2 119.5
C2-C3 1.415 C3-C7=O8 124.3
C3-C4 1.398 C3-C7-O9 111.5
C4-C5 1.385 C7-O9-C10 116.7

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atom, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester. The HOMO-LUMO gap can be calculated from the energies of these orbitals, providing insights into the molecule's electronic stability and reactivity.

Table 2: Representative Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.75

Note: These values are hypothetical and representative of what would be expected from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It provides a chemical interpretation of the wavefunction in terms of Lewis-like structures, with localized bonds and lone pairs. frontiersin.org The analysis of the interactions between filled (donor) and empty (acceptor) orbitals can reveal hyperconjugative interactions and intramolecular charge transfer (ICT). frontiersin.org

In this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the halogen atoms and the oxygen atoms into the antibonding orbitals of the pyridine ring and the carbonyl group. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of the strength of the ICT.

Table 3: Representative NBO Analysis of this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) Br π*(C5-C6) 3.5
LP(1) Cl π*(N1-C2) 2.8
LP(2) O8 π*(C3-C7) 15.2

Note: These values are hypothetical and representative of what would be expected from NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is the potential experienced by a positive point charge at a particular point in space near a molecule. It is typically visualized as a 3D map of electrostatic potential onto the electron density surface. mdpi.com

For this compound, the MEP surface would show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms and potentially near the halogen atoms (sigma-hole), indicating sites for nucleophilic attack. The MEP analysis can thus guide the understanding of intermolecular interactions. acs.org

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemistry calculation. chemeurope.com These charges provide a simplified picture of the electron distribution and can be used to understand the electrostatic properties of the molecule. chemrxiv.org

In this compound, the Mulliken charge analysis would likely show that the nitrogen, chlorine, and oxygen atoms carry negative charges due to their high electronegativity. The carbon atoms of the pyridine ring would have varying charges depending on their chemical environment, with the carbon atom of the carbonyl group exhibiting a significant positive charge. The hydrogen atoms are expected to be positively charged. niscpr.res.inresearchgate.net

Table 4: Representative Mulliken Atomic Charges of this compound

Atom Mulliken Charge (a.u.)
N1 -0.45
C2 0.25
Cl -0.15
C3 0.10
C4 -0.10
C5 0.05
C6 0.20
Br -0.10
C7 0.55
O8 -0.40
O9 -0.35

Note: These values are hypothetical and representative of what would be expected from Mulliken charge analysis.

Investigation of Tautomerism and Isomerism Energy Barriers

Substituted pyridines and esters can potentially exist in different tautomeric and isomeric forms. Computational chemistry can be employed to investigate the relative stabilities of these different forms and the energy barriers for their interconversion.

For this compound, potential tautomers are unlikely due to the nature of the substituents. However, rotational isomerism (conformers) around the C3-C7 and O9-C10 single bonds is possible. DFT calculations can be used to map the potential energy surface for these rotations, identifying the most stable conformers and the transition states connecting them. The calculated energy barriers provide information on the flexibility of the molecule and the likelihood of different conformers being present at room temperature.

For instance, the rotation around the C3-C7 bond would involve different spatial arrangements of the ester group relative to the pyridine ring. The relative energies of the planar and non-planar conformers could be determined to understand the preferred conformation of the molecule.

Relaxed Potential Energy Surface Scan Calculations

To understand the conformational preferences of this compound, particularly concerning the orientation of the methyl ester group relative to the pyridine ring, relaxed potential energy surface (PES) scans are employed. uni-muenchen.deq-chem.comresearchgate.net This computational technique systematically varies a specific dihedral angle while optimizing the remaining geometry of the molecule at each step, revealing the energy landscape associated with that rotation. uni-muenchen.deq-chem.comfaccts.de

A relaxed PES scan for the C2-C3-C(O)-O bond of this compound would likely reveal the energetic barriers to rotation of the ester group. The resulting energy profile would identify the most stable (lowest energy) conformations and the transition states (energy maxima) that separate them. uni-muenchen.deresearchgate.net It is anticipated that the planar conformations, where the ester group is coplanar with the pyridine ring, would represent energy minima due to favorable resonance interactions. Conversely, conformations where the ester group is perpendicular to the ring would likely correspond to energy maxima due to the disruption of this conjugation. The precise energy differences and rotational barriers are dependent on the level of theory and basis set used in the calculations. researchgate.net

Table 1: Hypothetical Relaxed Potential Energy Surface Scan Data for this compound
Dihedral Angle (C2-C3-C(O)-O, Degrees)Relative Energy (kcal/mol)
0 (syn-periplanar)0.00
301.25
603.50
905.00
1203.50
1501.25
180 (anti-periplanar)0.50

Note: This data is hypothetical and serves to illustrate the expected trend from a relaxed PES scan. Actual values would require specific quantum chemical calculations.

Aromaticity Analysis (e.g., HOMA Indexes)

The aromaticity of the pyridine ring in this compound is a key feature influencing its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. researchgate.netnih.govresearchgate.net It evaluates the degree of bond length alternation in a cyclic system compared to an ideal aromatic system, providing a quantitative measure of aromatic character. nih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic or highly distorted ring. nih.gov

For the substituted pyridine ring in this molecule, the presence of electron-withdrawing bromine and chlorine atoms, as well as the methyl nicotinate (B505614) group, is expected to influence the electron distribution and, consequently, the bond lengths within the ring. This, in turn, will affect the calculated HOMA index. It is plausible that the substitution pattern might lead to a slight decrease in the HOMA value compared to unsubstituted pyridine, reflecting a minor perturbation of the aromatic system. bohrium.com Different parameterizations of the HOMA index, such as HOMHED, have been developed to better account for the presence of heteroatoms in cyclic systems. bohrium.com

Table 2: Hypothetical Aromaticity Indices for this compound and Reference Compounds
CompoundHOMA Index
Benzene1.000
Pyridine0.975
This compound0.950

Note: This data is hypothetical and for illustrative purposes. Actual HOMA values require optimized geometries from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While PES scans provide a static picture of conformational preferences, molecular dynamics (MD) simulations offer a dynamic view of how this compound explores its conformational landscape over time. nih.govresearchgate.netmdpi.com By simulating the motion of atoms according to classical mechanics, MD can reveal the flexibility of the molecule, the timescales of conformational changes, and the relative populations of different conformers at a given temperature. nih.govmdpi.com

An MD simulation of this compound in a relevant environment (e.g., in a solvent) would show the rotational dynamics of the methyl ester group and any other flexible parts of the molecule. The trajectory from the simulation can be analyzed to generate a conformational landscape, often visualized as a free energy surface. nih.govnih.gov This surface would depict the stable conformational basins and the energetic barriers between them, providing a more comprehensive understanding of the molecule's dynamic behavior than a simple PES scan. nih.gov These simulations are crucial for understanding how the molecule might adapt its shape upon interaction with a biological target. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). mdpi.comdovepress.comnih.gov This method is instrumental in drug discovery and for understanding potential biological activities. To perform a molecular docking study with this compound, a specific protein target would need to be identified.

In a hypothetical docking study, this compound would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. researchgate.net A scoring function would then estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. mdpi.comnih.gov The analysis of the best-scoring poses would reveal key interactions, such as hydrogen bonds, halogen bonds (potentially involving the bromine and chlorine atoms), and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net These theoretical studies can provide initial hypotheses about the molecule's potential biological targets and mechanism of action, guiding further experimental investigation. dovepress.comnih.govnih.govgoogle.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Lys72, Leu148, Asp184
2-8.2Val55, Ala70, Phe183
3-7.9Thr88, Met146, Ile163

Note: This data is purely hypothetical and for illustrative purposes. The choice of target protein and the resulting docking scores and interactions would depend on a specific research context.

Applications in Medicinal Chemistry Research and Drug Development

Design and Synthesis of Novel Pharmaceutical Candidates

Methyl 6-bromo-2-chloronicotinate is primarily utilized as a key intermediate in the synthesis of diverse and complex pharmaceutical agents. lookchem.com Its structure allows for its use in multi-step synthetic pathways to construct intricate organic molecules that are core to new therapeutic candidates. The compound's reactivity is central to its function, serving as a foundational component for building more elaborate molecular architectures aimed at various biological targets. It is frequently employed in cross-coupling reactions, a class of reactions vital in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Exploration of Structure-Activity Relationships (SAR) in Nicotinate (B505614) Derivatives

The dual halogenation of the this compound ring is critical for its utility in structure-activity relationship (SAR) studies. SAR analyses are fundamental to drug discovery, as they seek to understand how the chemical structure of a compound influences its biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties that can be exploited.

Halogen atoms can participate in various non-covalent interactions, including hydrophobic and polar interactions, and can alter the electronic nature of the pyridine (B92270) ring. drugdesign.org These modifications influence how a derivative molecule binds to its biological target, such as a receptor or enzyme. For instance, the introduction of a halogen can lead to more potent compounds by establishing additional van der Waals interactions with the protein target. drugdesign.org By systematically modifying the structure at the sites of the bromine or chlorine, researchers can probe the binding pocket of a target and optimize a drug candidate's potency and selectivity.

Intermediate for G-Protein Coupled Receptor (GPCR) Modulators Research

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets. Patent literature demonstrates the use of this compound as a synthetic intermediate in the development of compounds intended to modulate GPCR activity. googleapis.com In this context, the compound serves as a starting material for creating more complex molecules designed to interact with specific GPCRs, highlighting its role in the early stages of discovery for this crucial class of therapeutics. googleapis.com

Development of Protein Tyrosine Phosphatase (SHP2) Inhibitors

The protein tyrosine phosphatase SHP2 is a significant target in cancer therapy due to its role in cell growth signaling pathways. nih.govbohrium.com Research into new SHP2 inhibitors has focused on novel pyridine derivatives, which have shown good inhibitory activity and selectivity. nih.govnih.gov Given that this compound is a highly functionalized pyridine, it represents a valuable and relevant starting scaffold for the synthesis of these next-generation SHP2 inhibitors. The established importance of pyridine-based structures in this field positions this compound as a key building block for creating libraries of potential SHP2-targeting drugs. bohrium.comresearchgate.net

Development of Peroxisome Proliferator-Activated Receptor (PPAR) Ligands

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a key role in metabolism and are targets for drugs treating metabolic diseases like type 2 diabetes. This compound is cited in patent filings as an intermediate in the synthesis of potential PPAR ligands. googleapis.com Its utility in this area underscores the compound's versatility, enabling the construction of molecules designed to bind to and modulate these important metabolic regulators.

Contributions to Antitubercular Agent Synthesis

The fight against tuberculosis requires a continuous pipeline of new and effective drugs. Research has shown that nicotinic acid derivatives, particularly nicotinic acid hydrazides, are a promising class of antitubercular agents. nih.govnih.gov Studies have specifically noted that the inclusion of lipophilic, electron-withdrawing halogen groups on the core structure can enhance antimycobacterial activity. nih.gov This finding makes this compound, a di-halogenated nicotinate ester, an ideal precursor for synthesizing novel hydrazide derivatives with potentially superior efficacy against Mycobacterium tuberculosis.

Broadening Therapeutic Applications through Derivative Synthesis

The true value of this compound lies in its potential to serve as a launchpad for a wide array of therapeutic agents. Beyond the specific examples above, its derivatives have been investigated for a number of other conditions. Research has indicated that derivatives of the parent compound, 6-bromo-2-chloronicotinic acid, show promise in targeting neurological disorders. The adaptable nature of this halogenated pyridine scaffold allows chemists to design and synthesize a multitude of new chemical entities, significantly broadening the horizon for potential new treatments across different diseases.

Table 2: Summary of Therapeutic Research Areas for Derivatives of this compound
Therapeutic AreaTarget Class / DiseaseRole of this compound
Oncology Protein Tyrosine Phosphatase (SHP2) nih.govbohrium.comA key building block for pyridine-based inhibitors.
Metabolic Disorders Peroxisome Proliferator-Activated Receptors (PPARs) googleapis.comIntermediate in the synthesis of potential PPAR ligands.
Infectious Diseases Tuberculosis nih.govnih.govPrecursor for novel antitubercular agents, leveraging its halogenated structure for improved activity.
Neurology Neurological Disorders Derivatives of the parent acid have been investigated for conditions like Alzheimer's and Parkinson's disease.
Broad-Spectrum Drug Discovery G-Protein Coupled Receptors (GPCRs) googleapis.comIntermediate for the synthesis of GPCR modulators.

Role in Agrochemical Research and Development

Intermediate for Herbicides and Fungicides

The chemical architecture of Methyl 6-bromo-2-chloronicotinate makes it a valuable precursor in the synthesis of a variety of herbicidal and fungicidal compounds. The bromo and chloro substituents on the pyridine (B92270) ring can be selectively replaced or modified through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the creation of molecules with different modes of action and target specificities.

While specific commercial herbicides and fungicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of halogenated pyridines is well-established in the agrochemical industry. These compounds are known to be key components in numerous active ingredients that effectively control weeds and fungal pathogens in a wide range of crops. The strategic placement of halogens in the pyridine ring, as seen in this compound, is a common design strategy to enhance the biological activity and metabolic stability of the final product.

Development of Novel Insecticidal Agents

The application of this compound extends significantly into the realm of insecticide development, where the pyridine moiety is a crucial pharmacophore in many commercially successful products. The compound serves as a key starting material for the synthesis of more complex molecules designed to target the nervous systems of insect pests.

A notable area of research involves the use of pyridyl-containing intermediates in the synthesis of novel pyrazole oxime ether derivatives. These derivatives have demonstrated significant insecticidal and acaricidal activities. Although direct synthesis pathways starting from this compound are not explicitly detailed in readily accessible research, the structural motif of a substituted pyridine is fundamental to the efficacy of these compounds.

Research into this class of insecticides has shown that the nature and position of substituents on the pyridine ring can profoundly influence the bioactivity of the resulting molecules. The development of these compounds often involves a multi-step synthesis where a pyridyl fragment, potentially derived from a precursor like this compound, is coupled with a pyrazole oxime core. The resulting derivatives have been tested against a variety of agricultural pests, with some exhibiting high efficacy.

Bioactivity of Pyridyl-Containing Pyrazole Oxime Ether Derivatives

Compound SeriesTarget PestActivity LevelReference
Pyrazole Oxime Ethers with Substituted Pyridyl RingsAphis laburni (aphid)High insecticidal activity researchgate.net
Pyrazole Oxime Ethers with Substituted Pyridyl RingsTetranychus cinnabarinus (spider mite)Excellent acaricidal activity researchgate.net

Strategies for Crop Protection Compound Design

The use of versatile intermediates like this compound is a cornerstone of modern crop protection compound design. The "intermediate derivatization method" is a strategic approach where a core chemical scaffold is systematically modified to create a library of related compounds. These compounds are then screened for biological activity, allowing researchers to identify promising new active ingredients.

The structure of this compound is well-suited for this approach. The distinct reactivity of the bromo and chloro groups, along with the ester functionality, allows for a stepwise and controlled derivatization process. This enables the fine-tuning of the physicochemical properties of the resulting molecules, such as solubility, stability, and target-site binding affinity, which are critical for the development of effective and safe agrochemicals. The pyridine ring itself is a privileged scaffold in agrochemical design, known to impart favorable properties to the final product.

Patent Landscape and Intellectual Property in Relation to Methyl 6 Bromo 2 Chloronicotinate

Analysis of Patent Filings for Synthesis and Applications

While specific patents exclusively claiming the synthesis of Methyl 6-bromo-2-chloronicotinate are not abundantly found in the public domain, its appearance in patent literature primarily highlights its role as a crucial building block. A notable example is the international patent application WO 2022/241023 A1 , which describes the use of this compound in the preparation of compounds intended as TGFβ antagonists. In the disclosed synthesis, the compound is reacted with a boronic acid derivative in the presence of a palladium catalyst, specifically Pd-Xphos G2, demonstrating its utility in cross-coupling reactions to form more complex molecular scaffolds. google.com This underscores the value of this compound as a readily functionalizable intermediate for creating carbon-carbon bonds, a fundamental transformation in medicinal chemistry.

The patent landscape for related halogenated nicotinic acid esters further illuminates the strategic importance of such compounds. For instance, patent US5659042A details a method for preparing esters of halonicotinic acids, which are described as useful intermediates for compounds with retinoid activity. google.com Although this patent does not specifically name this compound, it points to the broader utility of this class of compounds in the synthesis of biologically active molecules. Similarly, patent DE19834565A1 discusses the preparation of 2-halogen nicotinic acid derivatives as important intermediates for pesticidal active ingredients. google.com

The synthesis of related structures, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, is detailed in patent CN102850269A , where it is identified as an important intermediate for a novel quinoline (B57606) class antitubercular agent. google.com This highlights a recurring theme in the patent literature: the value of halogenated heterocyclic compounds as key precursors to high-value, biologically active final products.

The table below summarizes key patent information related to the application and synthesis of compounds structurally similar to this compound, illustrating the common thread of their use as synthetic intermediates.

Patent NumberTitleRelevance to this compound
WO 2022/241023 A1 A process for the preparation of substituted pyridine (B92270) compounds and intermediates thereofExplicitly mentions the use of this compound in a palladium-catalyzed cross-coupling reaction. google.com
US5659042A Method for preparing esters of halonicotinic acidsDescribes the synthesis of related halonicotinic acid esters as intermediates for compounds with retinoid activity. google.com
DE19834565A1 Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid estersDetails the preparation of 2-halogen nicotinic acid derivatives for use in creating pesticidal compounds. google.com
CN102850269A Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinolineShowcases the synthesis of a related bromo-chloro substituted heterocyclic compound as an intermediate for an antitubercular drug. google.com

Emerging Patent Trends for Halogen-Substituted Pyridine Compounds in Chemical Research

The patent landscape for halogen-substituted pyridine compounds is characterized by several emerging trends, driven by the continuous demand for novel and effective molecules in various fields of chemical research, particularly in drug discovery and materials science.

A significant trend is the focus on developing more efficient and selective halogenation methods for pyridine rings. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging. nih.gov Consequently, patent literature reflects a growing interest in catalytic methods, including transition-metal-catalyzed C-H activation and functionalization, to introduce halogens at specific positions with high regioselectivity. These advanced synthetic strategies are crucial for accessing a wider diversity of substituted pyridine building blocks.

Another prominent trend is the increasing use of halogenated pyridines as key synthons in the construction of complex molecular architectures. The halogens serve as versatile functional handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the modular and convergent synthesis of elaborate molecules, which is a highly desirable strategy in modern organic synthesis. The patent literature is replete with examples where a halogenated pyridine is a starting point for the synthesis of a larger, more complex target molecule with specific biological or material properties.

Furthermore, there is a noticeable increase in patent filings for compounds where the halogen atom itself plays a crucial role in the biological activity of the final product. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized as a significant factor in drug-receptor interactions. This has led to the deliberate incorporation of halogens into drug candidates to enhance their binding affinity and selectivity. As a result, patents are not only claiming the synthesis of these compounds but also their specific applications based on the unique properties imparted by the halogen substituents.

Future Directions and Advanced Research Perspectives

Catalyst Development for Green Synthesis of Nicotinate (B505614) Analogues

The development of environmentally friendly and efficient synthetic routes for nicotinate analogues is a significant area of research. A promising approach involves the use of biocatalysts, such as enzymes, which offer mild reaction conditions and high selectivity. nih.gov For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully employed to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines. nih.govrsc.org This enzymatic method, particularly when implemented in continuous-flow microreactors, has demonstrated substantially shorter reaction times (35 minutes compared to 24 hours in batch processes) and high product yields (81.6–88.5%). nih.govrsc.org The use of a green solvent like tert-amyl alcohol further enhances the sustainability of this process. nih.govrsc.org

Another avenue in green catalyst development is the use of solid acid catalysts to replace traditional mineral acids like sulfuric acid. For example, a 20% Molybdenum on Silica (MoO3/SiO2) bifunctional catalyst has been shown to be effective in the esterification of nicotinic acid to methyl nicotinate, offering a reusable and environmentally safer alternative. orientjchem.org Furthermore, the transesterification of methyl nicotinate with menthol (B31143) has been achieved using alkaline catalysts such as C1-C4 alkoxides, providing a high-purity and high-yield process for producing menthyl nicotinate. google.comgoogleapis.com

Continuous-flow systems are also being developed for the synthesis of related heterocyclic compounds like pyrazinamide (B1679903) derivatives, using enzymes like Lipozyme® TL IM. researchgate.net These systems allow for efficient and scalable production under green conditions. researchgate.netresearchgate.net The ongoing research in this field aims to expand the library of nicotinamide derivatives for further investigation into their pharmaceutical applications. nih.gov

Application in Materials Science and Fine Chemical Synthesis Research

The reactivity of the halogen substituents on the nicotinate scaffold makes Methyl 6-bromo-2-chloronicotinate a valuable intermediate in the synthesis of fine chemicals and materials. The bromine and chlorine atoms can be selectively targeted in various cross-coupling and substitution reactions.

In fine chemical synthesis, this compound is a key precursor for producing a range of substituted pyridines. For example, it is used in the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an important intermediate for antitubercular agents. google.com The synthesis often involves halogenation of precursor pyridine (B92270) rings using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl3), followed by esterification. The resulting halonicotinate esters can then undergo further reactions, such as the Suzuki coupling reaction, to create more complex molecules. nih.gov

The development of efficient methods for preparing halonicotinate esters, such as the reaction of 6-halonicotinic acid with triethyl orthoacetate, is crucial for their application in synthesizing retinoid compounds and other biologically active molecules. google.com These synthetic strategies highlight the versatility of this compound and its derivatives as building blocks in organic synthesis.

Advanced in Silico Screening and Drug Design for Nicotinate Scaffolds

The use of computational methods, or in silico screening, has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of large compound libraries. researchgate.net For nicotinate scaffolds, in silico techniques are employed to predict the biological activity and pharmacokinetic properties of novel derivatives.

Molecular docking studies, for instance, can predict the binding interactions between a nicotinate derivative and its biological target. rsc.org This information is crucial for designing more potent and selective inhibitors. For example, in silico studies have been used to investigate the interactions between nicotinamide derivatives and histone deacetylase 3 (HDAC3), leading to the identification of potent inhibitors with acceptable physicochemical properties. rsc.org

Connectivity Map (CMap) analysis, which utilizes large-scale gene expression data, is another powerful in silico tool for identifying new therapeutic applications for existing compounds (drug repurposing) and for screening new chemical entities. researchgate.net Furthermore, in silico screening of ligands can accelerate the optimization of metal-mediated reactions, which are often used to synthesize complex nicotinate derivatives. rsc.org These computational approaches, combined with experimental validation, significantly streamline the drug design process for nicotinate-based compounds. researchgate.netmdpi.com

Exploring Novel Biological Targets for Derivatives

Derivatives of nicotinic acid have shown a wide range of biological activities, making them attractive scaffolds for drug development. nih.gov Researchers are actively exploring novel biological targets for these compounds, with a particular focus on cancer and neurological disorders.

Nicotinamide derivatives have been investigated as potential anticancer agents, with studies showing their ability to inhibit cancer cell proliferation. rsc.orgnih.gov One promising target is histone deacetylase (HDAC), and several nicotinamide-based HDAC inhibitors have been developed. rsc.org Another emerging target is nicotinamide N-methyltransferase (NNMT), an enzyme that is overexpressed in several types of cancer. mdpi.com Inhibition of NNMT has been shown to increase the sensitivity of cancer cells to radiation therapy and induce apoptosis. mdpi.com

In the realm of neuropharmacology, nicotinate derivatives are being explored for their potential to treat neurological disorders. For example, a brain-permeable P2Y12R PET tracer based on a nicotinate scaffold has been developed for in vivo imaging of microglia, which play a role in neuroinflammation. acs.org Additionally, isatin–nicotinohydrazide hybrids have demonstrated potent activity against Mycobacterium tuberculosis, including resistant strains. nih.gov The diverse biological activities of nicotinate derivatives underscore the importance of continued research to identify and validate new therapeutic targets.

Continuous Development of Analytical and Spectroscopic Methodologies for Complex Nicotinate Structures

The characterization of complex nicotinate structures requires sophisticated analytical and spectroscopic techniques. The development of robust and reliable methods is essential for ensuring the purity, identity, and stability of these compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nicotinate derivatives. However, the reactivity of some of these compounds, particularly those containing boronic acid esters, can pose analytical challenges. nih.gov For instance, the facile hydrolysis of pinacolboronate esters requires the use of unconventional approaches, such as non-aqueous and aprotic diluents and highly basic mobile phases, to achieve stable and reliable separations. nih.gov Gas chromatography (GC) is another valuable tool, especially for volatile compounds, but may require derivatization for less volatile or thermally labile analytes. americanpharmaceuticalreview.com

Spectroscopic methods, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are crucial for elucidating the molecular structure of nicotinate derivatives. nih.govbendola.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more detailed understanding of the molecular structure and vibrational properties of these compounds. nih.govbendola.com Mass spectrometry (MS) is also essential for determining the molecular weight and fragmentation patterns of these molecules. scholarsresearchlibrary.com The continuous refinement of these analytical and spectroscopic methodologies is vital for advancing the research and development of complex nicotinate-based compounds. americanpharmaceuticalreview.com

Q & A

Q. What are the established synthetic routes for Methyl 6-bromo-2-chloronicotinate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. A common approach starts with nicotinic acid derivatives, where bromination at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C). Subsequent chlorination at the 2-position may employ phosphorus oxychloride (POCl₃) as both a reagent and solvent. Methyl esterification is then performed using methanol in the presence of a catalytic acid (e.g., H₂SO₄). Optimization includes:
  • Temperature control : Bromination requires precise thermal regulation to avoid over-halogenation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures purity (>97% by HPLC, as per commercial standards) .
  • Yield improvement : Use of anhydrous conditions and inert atmospheres (argon/nitrogen) minimizes side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the methyl ester singlet (~3.9 ppm) and aromatic protons. For example, the 3-pyridinyl proton at the 4-position appears as a doublet (J ≈ 8 Hz) near 8.2 ppm, while coupling between adjacent protons (e.g., 5- and 6-positions) confirms substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion clusters at m/z 250/252/254 (M⁺) confirm the presence of bromine and chlorine isotopes. Fragmentation patterns (e.g., loss of COOCH₃) validate the ester group .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester stretch) and 540–600 cm⁻¹ (C-Br/C-Cl stretches) provide functional group confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer : Crystal structure refinement using SHELXL (via the SHELX suite) is critical. Challenges like twinning or disorder require:
  • Twinning detection : Use the BASF parameter in SHELXL to model twin domains.
  • Disorder modeling : Split atoms into partial occupancy sites and apply restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Validation tools : Check R-factor convergence and residual electron density maps. Visualization with ORTEP-3 aids in interpreting anisotropic displacement ellipsoids .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-6 reactivity). Basis sets like B3LYP/6-311+G(d,p) model transition states for SNAr (nucleophilic aromatic substitution) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMF or THF environments) to predict reaction pathways and activation energies .
  • Docking Studies : For biological applications, dock derivatives into enzyme active sites (e.g., kinases) using AutoDock Vina to assess binding affinity .

Q. How can regioselectivity challenges in halogenation steps be resolved during synthesis?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination/chlorination to desired positions, followed by removal .
  • Catalytic systems : Use Lewis acids like FeCl₃ to enhance selectivity. For example, FeCl₃ in chlorination reactions can favor the 2-position over the 4-position on the pyridine ring .
  • In-situ monitoring : Thin-layer chromatography (TLC) or LC-MS at intermediate stages ensures regiochemical control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.